7-Methyl-2,3-dihydro-5H-1,4-dioxepine
Description
Structure
3D Structure
Properties
CAS No. |
38653-35-9 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
7-methyl-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5-8-6/h2H,3-5H2,1H3 |
InChI Key |
MALWPRLLTVYAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCCO1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis.mdpi.comresearchgate.net
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the conformation of cyclic molecules like 7-Methyl-2,3-dihydro-5H-1,4-dioxepine. The seven-membered dioxepine ring is flexible and can adopt various conformations. NMR studies, including variable temperature experiments, are crucial for understanding the dynamic equilibrium between different ring forms, such as chair and boat conformations. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed insights into the spatial arrangement of atoms. mdpi.comresearchgate.net
¹H NMR and ¹³C NMR Chemical Shift Interpretation for Structural Features
In the ¹H NMR spectrum, distinct signals are expected for the methyl group protons, the methylene (B1212753) protons of the ethylenedioxy bridge, and the vinyl proton. The chemical shift of the methyl protons would appear in the upfield region, while the vinyl proton would be observed further downfield due to the deshielding effect of the double bond. The methylene protons (at C2, C3, and C5) would likely exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center (if the conformation is chiral) and coupling with neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. bhu.ac.inoregonstate.edulibretexts.org The chemical shifts would confirm the presence of the methyl carbon, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the dihydrodioxepine ring. The carbon attached to the two oxygen atoms (C2 and C5) would be expected to resonate at a lower field compared to the other methylene carbons due to the electronegativity of the oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃-7 | ~1.7-2.0 | ~20-25 |
| H-2 | ~3.8-4.2 | ~65-75 |
| H-3 | ~3.8-4.2 | ~65-75 |
| H-5 | ~4.5-4.8 | ~70-80 |
| H-6 | ~5.5-5.8 | ~125-135 |
| C-2 | - | ~65-75 |
| C-3 | - | ~65-75 |
| C-5 | - | ~70-80 |
| C-6 | - | ~125-135 |
| C-7 | - | ~140-150 |
| CH₃-7 | - | ~20-25 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinyl proton (H-6) and the adjacent methylene protons (H-5), as well as between the protons of the ethylenedioxy bridge (H-2 and H-3). youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.comnih.gov This allows for the direct assignment of the carbon signals based on their attached protons. For example, the signal for the methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comnih.gov This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, the methyl protons (H₃-7) would show a correlation to the sp² carbons C-6 and C-7, confirming the position of the methyl group.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| CH₃-7 | H-6 | CH₃-7 | C-6, C-7 |
| H-2 | H-3 | C-2 | C-3 |
| H-3 | H-2 | C-3 | C-2 |
| H-5 | H-6 | C-5 | C-6, C-7 |
Dynamic NMR Studies for Ring Inversion and Conformational Dynamics
The seven-membered ring of 1,4-dioxepine derivatives is known to be flexible and can undergo ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. researchgate.net At low temperatures, the rate of ring inversion may become slow enough on the NMR timescale to observe separate signals for the different conformations. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy for ring inversion.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Characteristic Frequencies.nih.govresearchgate.net
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for obtaining a unique "molecular fingerprint."
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the methyl and methylene groups, as well as the vinyl C-H. Strong bands corresponding to the C-O-C stretching of the dioxepine ring would also be prominent. The C=C stretching vibration of the double bond would give rise to a band in the 1650-1680 cm⁻¹ region.
Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum. The symmetric stretching vibrations of the C-O-C bonds would also be Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| C-H stretch (sp³) | 2850-3000 | Medium-Strong | Medium |
| C-H stretch (sp²) | 3000-3100 | Medium | Medium |
| C=C stretch | 1650-1680 | Medium | Strong |
| C-O-C stretch | 1050-1250 | Strong | Medium |
| CH₂ bend | 1450-1470 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways.kobv.deresearchgate.netresearchgate.netmiamioh.edu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₀O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique characteristic of the compound. Likely fragmentation pathways for this compound could involve the loss of a methyl radical, the cleavage of the ethylenedioxy bridge, or retro-Diels-Alder type reactions involving the dioxepine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netresearchgate.netmiamioh.edu
Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry
| m/z | Proposed Fragment | Possible Origin |
|---|---|---|
| 126 | [M]⁺ | Molecular Ion |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 98 | [M - C₂H₄]⁺ | Loss of ethene from the ethylenedioxy bridge |
| 82 | [M - C₂H₄O]⁺ | Cleavage of the dioxepine ring |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable).nih.govmdpi.comresearchgate.netresearchgate.net
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, this technique would reveal detailed information about bond lengths, bond angles, and the conformation of the dioxepine ring in the crystal lattice. nih.govmdpi.comresearchgate.net Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the packing of the molecules in the crystal. As of the current literature search, no published X-ray crystal structure for this compound has been found.
Chiroptical Spectroscopy (e.g., Optical Rotation, ECD) for Absolute Configuration (if chiral)
This compound is a chiral molecule. The source of this chirality is the presence of a stereocenter at the 7-position of the dioxepine ring, which is the carbon atom to which the methyl group is attached. The seven-membered 1,4-dioxepine ring is inherently non-planar, and the substitution of a methyl group at the C7 position results in two non-superimposable mirror images, known as enantiomers. These are designated as (R)-7-Methyl-2,3-dihydro-5H-1,4-dioxepine and (S)-7-Methyl-2,3-dihydro-5H-1,4-dioxepine.
Chiroptical spectroscopic techniques, such as optical rotation and electronic circular dichroism (ECD), are essential for the characterization of chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, providing a specific rotation value ([α]) that can be used to distinguish between enantiomers and determine enantiomeric purity. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which provides detailed information about the stereochemical environment of chromophores within the molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.
Despite the confirmed chirality of this compound, a thorough review of the scientific literature reveals a lack of reported experimental or computational data regarding its chiroptical properties. Consequently, specific values for its optical rotation and its electronic circular dichroism spectrum are not available at present. The absence of this data indicates that the enantiomers of this compound have likely not been separated or that their chiroptical properties have not been the subject of published research.
Future studies involving the asymmetric synthesis or chiral resolution of this compound would be necessary to obtain the pure enantiomers. Subsequent analysis using polarimetry and ECD spectroscopy would then allow for the experimental determination of its chiroptical properties. Furthermore, computational quantum chemical calculations could provide theoretical ECD and optical rotation data to aid in the assignment of the absolute configuration of the individual enantiomers.
Data Table: Chiroptical Properties of this compound
| Parameter | Value |
| Specific Rotation ([α]) | Data not available |
| Electronic Circular Dichroism (ECD) | Data not available |
Chemical Reactivity, Transformations, and Derivatization of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine
Electrophilic and Nucleophilic Reactions of the Dioxepine Ring
The dioxepine ring in 7-methyl-2,3-dihydro-5H-1,4-dioxepine, particularly the vinyl ether moiety, is prone to reactions with electrophiles. The double bond's high electron density makes it a target for various electrophilic reagents. For instance, in related dihydrobenzodioxine systems, nitration has been shown to occur, suggesting that this compound could undergo similar electrophilic additions or substitutions under appropriate conditions. nih.gov
The oxygen atoms of the dioxepine ring possess lone pairs of electrons, rendering them susceptible to protonation or coordination with Lewis acids. This interaction can activate the molecule towards nucleophilic attack or induce ring-opening reactions. While specific studies on the nucleophilic reactions of this compound are not extensively documented, analogies with other cyclic acetals suggest that it would be stable to basic and nucleophilic conditions but would likely undergo hydrolysis to the corresponding diol and aldehyde in the presence of acid.
Rearrangement Reactions and Isomerizations (e.g., Vinyl Acetal (B89532) Rearrangements)
Vinyl acetals, such as the structural motif present in this compound, are known to undergo rearrangement reactions, particularly in the presence of Lewis acids. These rearrangements can lead to the formation of highly functionalized tetrahydrofuran (B95107) derivatives in a stereoselective manner. nih.govnih.gov For instance, studies on substituted 4,5-dihydro-1,3-dioxepines have demonstrated that Lewis acid-catalyzed rearrangements can yield either cis- or trans-2,3-disubstituted tetrahydrofurans, depending on the reaction temperature. nih.govnih.gov Lower temperatures typically favor the formation of the cis isomer, while higher temperatures lead to the trans product. nih.govnih.gov This type of transformation highlights the potential of this compound as a precursor for complex oxygenated heterocyclic structures.
The mechanism of this vinyl acetal rearrangement involves the coordination of the Lewis acid to an oxygen atom, followed by a concerted or stepwise process that leads to the contracted ring system. The stereochemical outcome is often dictated by the facial bias of the intermediate oxocarbenium ion and the formation of tight ion pairs in the solvent cage.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Metal Carbenes)
The double bond of this compound is a suitable partner for various cycloaddition reactions, providing a route to constructing polycyclic systems. Of particular interest are [3+2] cycloadditions, which involve the reaction of a three-atom dipole with the two-atom π-system of the dioxepine.
A computational study on the copper(I)-catalyzed reaction of a similar compound, 4,5-dihydro-2-methyl-1,3-dioxepine, with a diazo compound (dimethyldiazomalonate, DMDM) has shed light on the mechanistic intricacies of such transformations. acs.org This reaction was found to produce a furofuran product via a [3+2] cycloaddition. acs.org
The mechanism of the [3+2] cycloaddition of dihydrodioxepine derivatives with metal carbenes, generated from diazo compounds, has been elucidated through computational studies. acs.org The reaction is proposed to proceed through a stepwise pathway in the presence of a copper(I) catalyst. acs.org The initial step involves the formation of a copper-carbene complex. The regioselective attack of this complex on the dioxepine substrate then leads to the formation of the cycloadduct. acs.org The calculations indicated that the formation of the [3+2] cycloaddition product is both thermodynamically and kinetically more favorable than competing pathways like cyclopropanation for certain isomers. acs.org
The regioselectivity of cycloaddition reactions involving this compound would be influenced by both electronic and steric factors. In the case of the reaction of 4,5-dihydro-2-methyl-1,3-dioxepine with a copper-carbene, the attack is regioselective, leading to a specific constitutional isomer of the furofuran product. acs.org
The stereoselectivity of such reactions is also a critical aspect, often governed by the approach of the reacting species to minimize steric hindrance and maximize favorable orbital interactions. In vinyl acetal rearrangements, the stereochemistry of the resulting tetrahydrofuran can be controlled by the reaction conditions. nih.govnih.gov Similarly, in cycloaddition reactions, the facial selectivity would be influenced by the existing stereochemistry of the reactants and the nature of the catalyst and reagents used.
Functionalization at Unsaturated and Saturated Positions
The structure of this compound offers multiple sites for functionalization. The unsaturated C6-C7 double bond is a prime location for electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation. These reactions would introduce new functional groups that can be further elaborated.
The saturated positions of the ring (C2, C3, and C5 methylene (B1212753) groups) are generally less reactive. However, the allylic methyl group at C7 provides a handle for radical substitution reactions, allowing for the introduction of functionality at this position. Furthermore, the protons on the carbon atoms adjacent to the oxygen atoms (C2 and C5) could potentially be abstracted by a strong base, creating a nucleophilic center for subsequent reactions with electrophiles.
Formation of Complex Molecular Scaffolds Incorporating the Dioxepine Moiety
The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The dioxepine ring can be incorporated into larger scaffolds that may exhibit interesting biological activities. For example, derivatives of the related 2,3-dihydrobenzo[b] nih.govorganic-chemistry.orgdioxine have been explored as PARP1 inhibitors, highlighting the potential of this heterocyclic system in medicinal chemistry. nih.govnih.gov
The ability of the dioxepine moiety to undergo rearrangements and cycloadditions allows for the creation of intricate polycyclic systems. The stereocontrolled formation of tetrahydrofuran rings through vinyl acetal rearrangement is a testament to its utility in constructing key structural motifs found in natural products and pharmaceuticals. nih.govnih.gov By strategically employing the various reactions of this compound, chemists can access a diverse range of complex molecules with tailored properties.
Theoretical and Computational Chemistry Studies on this compound
Following a comprehensive search of available scientific literature, it has been determined that there are currently no specific theoretical and computational chemistry studies published that focus solely on the compound This compound .
Therefore, it is not possible to provide detailed research findings for the requested sections and subsections of the article outline, which include:
Theoretical and Computational Chemistry Studies on 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine
Molecular Dynamics Simulations for Dynamic Behavior
While the methodologies mentioned are standard in computational chemistry for the analysis of organic molecules, their application to 7-Methyl-2,3-dihydro-5H-1,4-dioxepine has not been documented in the accessible scientific domain. Consequently, no data tables or detailed research findings can be generated as per the instructions.
Applications of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Versatile Synthetic Intermediate and Building Block
Heterocyclic compounds are foundational in organic synthesis, and structures like 7-Methyl-2,3-dihydro-5H-1,4-dioxepine serve as valuable building blocks for constructing more complex molecular architectures. mdpi.comresearchgate.net The reactivity of this compound is dominated by the enol ether functionality and the inherent properties of the seven-membered ring. Enol ethers are known to undergo a variety of transformations, including hydrolysis, cycloadditions, and reactions with electrophiles at the electron-rich double bond.
The 2,3-dihydro-1,4-benzodioxine framework, an analogous structure, is a recognized motif in medicinal chemistry and is used to synthesize a variety of derivatives. mdpi.com For example, the synthesis of carboxamide derivatives of 2,3-dihydrobenzo[b] bohrium.comacs.orgdioxine has been established through multi-step sequences involving alkylation and amidation, highlighting the utility of this core structure as a synthetic platform. nih.govnih.gov Similarly, the 1,4-dioxepine ring can be considered a key intermediate for accessing diverse chemical scaffolds. The presence of the methyl group at the 7-position offers a handle for controlling stereochemistry in subsequent reactions or for modifying the electronic properties of the molecule.
Precursor for Other Heterocyclic Systems (e.g., Tetrahydrofurans)
One of the significant applications of dioxepine derivatives is their role as precursors to other important heterocyclic systems, most notably substituted tetrahydrofurans. nih.gov Tetrahydrofuran (B95107) rings are prevalent substructures in a vast array of biologically active natural products. nih.gov Research has demonstrated that dihydro-1,3-dioxepines (isomers of the 1,4-dioxepine system) can undergo highly stereoselective ring contraction to yield densely functionalized tetrahydrofurans. nih.gov
This transformation is typically mediated by a Lewis acid, which coordinates to the oxygen atoms, facilitating a rearrangement cascade. nih.gov For instance, the treatment of a 4,5-dihydro-1,3-dioxepin (B15441089) with a titanium-based Lewis acid like (iPrO)₂TiCl₂ can lead to a 2,3,4-trisubstituted tetrahydrofuran with high diastereoselectivity (30:1 dr). nih.gov The choice of Lewis acid can influence the stereochemical outcome of the reaction. nih.gov This stereospecific conversion establishes a powerful method for transforming the dioxepine core into the synthetically valuable tetrahydrofuran skeleton, suggesting a similar potential pathway for derivatives like this compound. nih.gov
Role in Polymerization Reactions (e.g., Ring-Opening Metathesis Polymerization)
The vinyl ether moiety within this compound makes it a prime candidate for Ring-Opening Metathesis Polymerization (ROMP). bohrium.comnih.govacs.org ROMP is a powerful chain-growth polymerization method used to synthesize a wide variety of polymers from cyclic olefin monomers. bohrium.comresearchgate.net Historically, enol ethers were considered quenching agents for the commonly used Grubbs-type ruthenium catalysts, as they form stable Fischer carbene complexes that were thought to be inactive toward further metathesis. bohrium.comacs.org
However, recent studies have overturned this assumption, demonstrating that cyclic enol ethers are, in fact, effective monomers for ROMP. bohrium.comnih.gov The resulting electron-rich ruthenium alkylidene complex remains active for the metathesis of electron-rich olefins, enabling the polymerization to proceed efficiently. bohrium.comresearchgate.net Using 2,3-dihydrofuran (B140613) as a model cyclic enol ether, researchers have produced a new class of degradable and depolymerizable poly(enol ether)s. nih.gov The polymerization exhibits excellent control, yielding polymers with perfect regioregularity and molecular weights that can be tuned by adjusting the monomer-to-initiator ratio or by using a linear vinyl ether as a chain transfer agent. bohrium.comacs.org
The resulting polymers, which feature repeating enol ether units in their backbones, are susceptible to degradation under acidic conditions, breaking down into small molecules. bohrium.comnih.gov This characteristic makes them attractive for applications requiring eco-friendly and degradable materials. acs.org Given that this compound is a cyclic enol ether, it is expected to undergo ROMP in a similar fashion, yielding functional polymers whose properties could be tuned by the presence of the methyl group.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) of 2,3-Dihydrofuran (DHF) using Grubbs 2nd Generation Catalyst (G2) Data sourced from studies on analogous cyclic enol ethers, demonstrating the principle of polymerization. acs.org
| Entry | [DHF]₀/[G2]₀ Ratio | Mn (kDa, SEC) | PDI (Đ) |
| 1 | 500 | 6.1 | 1.14 |
| 2 | 1000 | 11.2 | 1.15 |
| 3 | 2000 | 22.8 | 1.14 |
| 4 | 4000 | 44.9 | 1.15 |
| 5 | 10000 | 125.0 | 1.20 |
Beyond ROMP, related seven-membered heterocyclic esters, such as 1,5-dioxepan-2-one, are readily polymerized via Ring-Opening Polymerization (ROP) using organocatalysts to produce degradable polyesters. nih.govresearchgate.net This highlights the general utility of the seven-membered oxepane (B1206615) ring system in polymer chemistry.
Ligand Design in Catalysis
While there is no specific literature detailing the use of this compound derivatives as ligands in catalysis, the rational design of ligands is a cornerstone of developing superior transition metal catalysts. escholarship.orgrsc.org Heterocyclic scaffolds are frequently employed in ligand synthesis due to their rigid structures and the presence of heteroatoms that can coordinate to metal centers.
The 1,4-dioxepine framework possesses two ether oxygen atoms which could potentially serve as donor sites for coordination with a metal. The double bond and the methyl group provide positions for further synthetic modification. For example, functional groups containing "softer" donor atoms like phosphorus or nitrogen could be introduced, potentially creating bidentate or chelating ligands with unique steric and electronic properties. doi.org The development of such novel ligands is crucial for advancing catalytic processes by tuning the reactivity and selectivity of the metal center. rsc.org Therefore, while currently unexplored, derivatives of this compound represent a potential, untapped resource for the design of novel ligand architectures.
Future Research Directions and Emerging Trends in 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 7-Methyl-2,3-dihydro-5H-1,4-dioxepine and its derivatives is anticipated to move towards more sustainable and efficient methodologies. Current synthetic approaches for related dioxepine structures often rely on classical condensation or cyclization reactions that may involve harsh conditions or generate significant waste. Future research will likely focus on the following areas:
Catalytic Green Synthesis: The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be a key trend. This includes exploring metal-catalyzed cycloaddition reactions or ring-closing metathesis (RCM) of appropriately designed acyclic precursors.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based protocols for the synthesis of this compound could lead to more efficient and reproducible production.
Bio-based Precursors: Investigating the synthesis of the dioxepine ring system from renewable starting materials will be a significant step towards sustainability. This could involve the use of biomass-derived diols and their subsequent cyclization.
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Catalysis | Reduced environmental impact, higher efficiency | Use of earth-abundant metal catalysts, milder reaction conditions |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reaction parameters in continuous flow reactors |
| Bio-based Synthesis | Sustainability, reduced reliance on fossil fuels | Derivatization of biomass-derived platform chemicals |
Exploration of Undiscovered Reactivity and Catalytic Pathways
The reactivity of the this compound ring system is largely uncharted territory. The presence of the double bond, the methyl group, and the two ether linkages suggests a rich and varied chemistry waiting to be explored. Future investigations are expected to uncover novel transformations and potential catalytic applications.
Ring-Opening Polymerization (ROP): Dioxepines and related cyclic ethers can serve as monomers for ROP to produce functional polymers. Research into the ROP of this compound could yield new biodegradable polyesters with tailored properties.
Asymmetric Catalysis: The chiral potential of functionalized this compound derivatives could be harnessed in asymmetric catalysis, either as chiral ligands for metal catalysts or as chiral auxiliaries.
Selective Functionalization: The development of methods for the selective functionalization of the dioxepine ring at various positions will be crucial for accessing a diverse range of derivatives with unique properties. This includes electrophilic additions to the double bond and selective C-H activation.
Advanced Computational Design of Functionalized Dioxepines
Computational chemistry will undoubtedly play a pivotal role in accelerating the discovery and development of functionalized this compound derivatives.
In Silico Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and steric properties of various substituted dioxepines, allowing for the in silico screening of candidates for specific applications, such as host-guest chemistry or materials science.
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
Prediction of Properties: The physical and chemical properties of polymers derived from this compound can be predicted using computational tools, guiding the design of materials with desired characteristics.
Integration into Supramolecular Assemblies and Nanomaterials
The unique seven-membered ring structure of this compound makes it an intriguing building block for the construction of supramolecular assemblies and nanomaterials.
Host-Guest Chemistry: The dioxepine ring could act as a host for small guest molecules, with the potential for applications in sensing, separation, and drug delivery. The methyl group can provide a site for further functionalization to tune the binding properties.
Self-Assembling Systems: The introduction of recognition motifs onto the this compound scaffold could lead to the formation of well-defined supramolecular structures, such as nanotubes, vesicles, and gels, through non-covalent interactions.
Functional Nanoparticles: Dioxepine-containing polymers could be used to create functional nanoparticles with applications in areas such as diagnostics and targeted therapy.
Application in Chemoenzymatic Transformations
While direct evidence is currently lacking, the field of chemoenzymatic synthesis offers promising future directions for the transformation of this compound.
Enzymatic Resolution: For chiral derivatives of this compound, enzymes such as lipases could be employed for the kinetic resolution of racemates, providing access to enantiomerically pure compounds.
Biocatalytic Functionalization: The use of enzymes to catalyze specific transformations on the dioxepine ring, such as hydroxylation or epoxidation, could offer a green and highly selective alternative to traditional chemical methods. These transformations would introduce new functional groups, expanding the chemical space of accessible derivatives.
| Research Area | Potential Application |
| Enzymatic Resolution | Synthesis of enantiopure chiral building blocks |
| Biocatalytic Functionalization | Green and selective synthesis of novel derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
